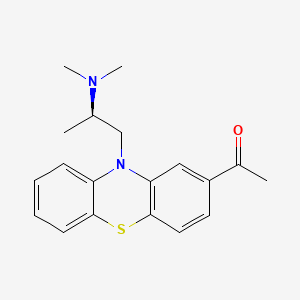
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride is a chemical compound known for its bifunctional nature, making it a valuable building block in organic synthesis. This compound is characterized by the presence of both chloroacetyl and imidoyl chloride functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride typically involves the reaction of chloroacetyl chloride with 2-methylpropanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and 2-methylpropanimidoyl chloride, with solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, water
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, thioesters, and hydrolysis products such as chloroacetic acid .
Scientific Research Applications
N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chloroacetyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in synthetic chemistry to create a wide range of products .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: Shares the chloroacetyl functional group but lacks the imidoyl chloride group, making it less versatile in certain reactions.
2-Methylpropanimidoyl chloride: Contains the imidoyl chloride group but lacks the chloroacetyl group, limiting its reactivity compared to N-((Chloroacetyl)oxy)-2-methylpropanimidoyl chloride.
Uniqueness
This compound is unique due to its bifunctional nature, combining the reactivity of both chloroacetyl and imidoyl chloride groups. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
CAS No. |
126794-91-0 |
|---|---|
Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] 2-chloroacetate |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4(2)6(8)9-11-5(10)3-7/h4H,3H2,1-2H3/b9-6- |
InChI Key |
ZDCITHIQVQCZIF-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)CCl)/Cl |
Canonical SMILES |
CC(C)C(=NOC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



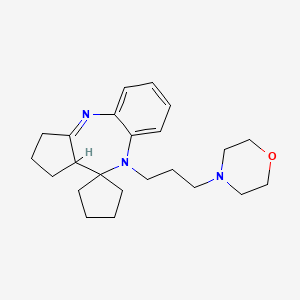
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
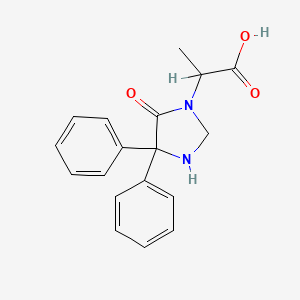
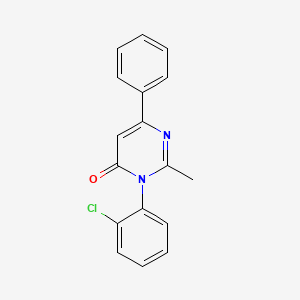
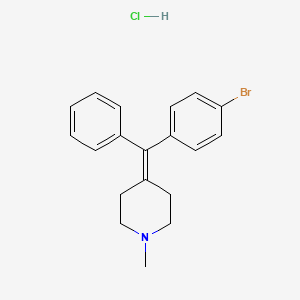
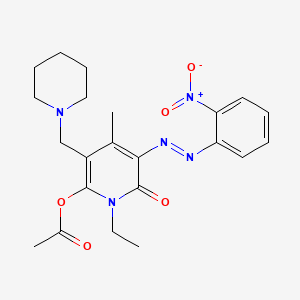
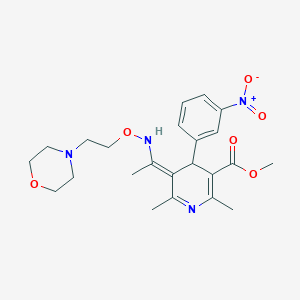
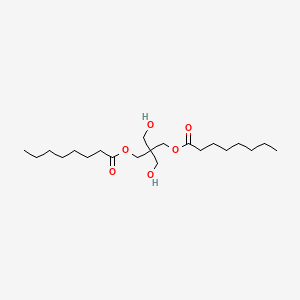
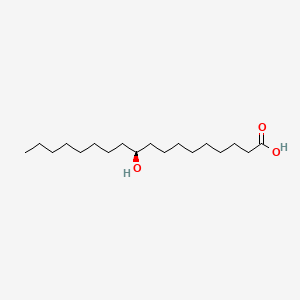
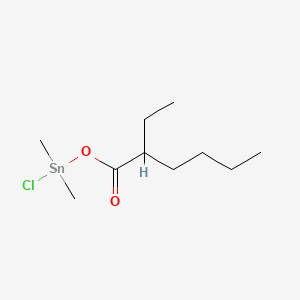
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)

